molecular formula C23H26N2O9S2 B11686009 (2S)-2-[[7-[[(1S)-1-carboxy-2-methylpropyl]sulfamoyl]-9-oxofluoren-2-yl]sulfonylamino]-3-methylbutanoic acid CAS No. 307941-72-6

(2S)-2-[[7-[[(1S)-1-carboxy-2-methylpropyl]sulfamoyl]-9-oxofluoren-2-yl]sulfonylamino]-3-methylbutanoic acid

Cat. No.: B11686009
CAS No.: 307941-72-6
M. Wt: 538.6 g/mol
InChI Key: QZQJOYWSRYBHSW-PMACEKPBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (2S)-2-[[7-[[(1S)-1-carboxy-2-methylpropyl]sulfamoyl]-9-oxofluoren-2-yl]sulfonylamino]-3-methylbutanoic acid is a complex organic molecule with potential applications in various scientific fields. This compound features a sulfonamide group, a carboxylic acid group, and a fluorenone moiety, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-[[7-[[(1S)-1-carboxy-2-methylpropyl]sulfamoyl]-9-oxofluoren-2-yl]sulfonylamino]-3-methylbutanoic acid typically involves multiple steps:

    Formation of the Fluorenone Moiety: The fluorenone structure can be synthesized through Friedel-Crafts acylation of fluorene with an appropriate acyl chloride, followed by oxidation.

    Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the fluorenone derivative with a sulfonyl chloride in the presence of a base, such as pyridine.

    Attachment of the Carboxylic Acid Group: The carboxylic acid group is introduced through a series of reactions, including esterification and subsequent hydrolysis.

    Final Coupling: The final step involves coupling the sulfonamide-fluorenone intermediate with the appropriate amino acid derivative under peptide coupling conditions, such as using carbodiimide reagents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The fluorenone moiety can undergo oxidation reactions, potentially forming more oxidized derivatives.

    Reduction: The carbonyl group in the fluorenone moiety can be reduced to form alcohol derivatives.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: More oxidized fluorenone derivatives.

    Reduction: Alcohol derivatives of the fluorenone moiety.

    Substitution: Various substituted sulfonamide derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound’s unique structure may allow it to act as a catalyst or catalyst precursor in organic reactions.

    Material Science:

Biology and Medicine

    Drug Development: The compound’s sulfonamide group suggests potential as a pharmacophore in drug design, particularly for targeting enzymes or receptors.

    Biological Probes: It could be used as a probe to study biological processes involving sulfonamide interactions.

Industry

    Chemical Synthesis: Utilized as an intermediate in the synthesis of more complex molecules.

    Analytical Chemistry: Employed in analytical methods to detect or quantify specific substances.

Mechanism of Action

The mechanism of action of (2S)-2-[[7-[[(1S)-1-carboxy-2-methylpropyl]sulfamoyl]-9-oxofluoren-2-yl]sulfonylamino]-3-methylbutanoic acid likely involves interactions with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds and electrostatic interactions with active sites, while the fluorenone moiety may participate in π-π stacking interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Sulfonamide Derivatives: Compounds such as sulfanilamide and sulfamethoxazole share the sulfonamide group and have similar biological activities.

    Fluorenone Derivatives: Compounds like 9-fluorenone and its derivatives share the fluorenone moiety and exhibit similar chemical reactivity.

Uniqueness

The uniqueness of (2S)-2-[[7-[[(1S)-1-carboxy-2-methylpropyl]sulfamoyl]-9-oxofluoren-2-yl]sulfonylamino]-3-methylbutanoic acid lies in its combination of functional groups, which confer distinct chemical and biological properties. This combination allows for a wide range of applications and reactivity that may not be observed in simpler compounds.

Properties

CAS No.

307941-72-6

Molecular Formula

C23H26N2O9S2

Molecular Weight

538.6 g/mol

IUPAC Name

(2S)-2-[[7-[[(1S)-1-carboxy-2-methylpropyl]sulfamoyl]-9-oxofluoren-2-yl]sulfonylamino]-3-methylbutanoic acid

InChI

InChI=1S/C23H26N2O9S2/c1-11(2)19(22(27)28)24-35(31,32)13-5-7-15-16-8-6-14(10-18(16)21(26)17(15)9-13)36(33,34)25-20(12(3)4)23(29)30/h5-12,19-20,24-25H,1-4H3,(H,27,28)(H,29,30)/t19-,20-/m0/s1

InChI Key

QZQJOYWSRYBHSW-PMACEKPBSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)O)NS(=O)(=O)C1=CC2=C(C=C1)C3=C(C2=O)C=C(C=C3)S(=O)(=O)N[C@@H](C(C)C)C(=O)O

Canonical SMILES

CC(C)C(C(=O)O)NS(=O)(=O)C1=CC2=C(C=C1)C3=C(C2=O)C=C(C=C3)S(=O)(=O)NC(C(C)C)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.